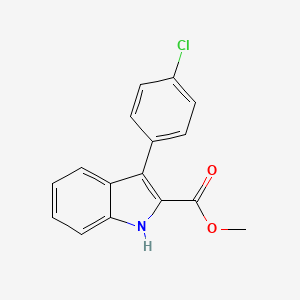

methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate

Description

Chemical Identity and Nomenclature

This compound is a substituted indole derivative with the molecular formula C16H12ClNO2 and a molecular weight of 285.72 grams per mole. The compound is registered under the Chemical Abstracts Service number 1134334-35-2 and carries several synonymous identifiers including DTXSID701233184 and STK504671. The International Union of Pure and Applied Chemistry systematic name precisely describes the molecular structure as this compound, indicating the presence of a methyl ester group at the 2-position carboxyl function and a para-chlorophenyl substituent attached to the 3-position of the indole nucleus.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)Cl, which clearly delineates the connectivity pattern of all atoms within the molecule. The International Chemical Identifier key YWDGXKATXQOICS-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications. The compound exists as a solid at standard temperature and pressure conditions, with computed physical properties including an exact mass of 285.0556563 daltons and a topological polar surface area of 42.1 square angstroms.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 285.72 g/mol | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| XLogP3-AA | 4.5 | |

| Heavy Atom Count | 20 | |

| Complexity | 354 |

Historical Context in Heterocyclic Chemistry Research

The development of this compound is intrinsically linked to the broader history of indole chemistry, which began with the study of indigo dye in the nineteenth century. German chemist Adolf von Baeyer first isolated indole through a reaction involving indigo, sulfuric acid, and sulfuric anhydride, establishing the foundation for subsequent indole research. The compound's name derives from the words "indigo" and "oleum," reflecting its historical connection to dye chemistry. The systematic exploration of indole derivatives gained momentum in the 1930s when researchers recognized the presence of indole substituents in numerous important alkaloids and natural products.

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, provided the primary synthetic route for accessing substituted indole derivatives including compounds similar to this compound. This classical reaction involves the cyclization of arylhydrazones under acidic conditions and has remained one of the most extensively used methods for indole preparation. The synthesis typically employs Brønsted acids such as hydrochloric acid or sulfuric acid, or Lewis acids including zinc chloride and aluminum chloride as catalysts. The development of related compounds has been documented through crystallographic studies, such as the crystal structure determination of dimethyl 3,3′-[(4-chlorophenyl)methylene]bis(1H-indole-2-carboxylate), which demonstrated the perpendicular arrangement of indole ring systems and provided insights into intermolecular hydrogen bonding patterns.

Recent advances in synthetic methodology have focused on improving the efficiency of indole derivative preparation through microflow synthesis techniques. Researchers at Nagoya University successfully developed ultrafast synthetic methods for producing indole derivatives, addressing the longstanding challenge of unwanted dimerization and multimerization reactions that typically limit product yields. These technological improvements have enhanced the accessibility of complex indole structures and expanded the scope of pharmaceutical applications for compounds containing the indole-2-carboxylate framework.

Significance in Pharmaceutical Intermediate Development

This compound occupies a prominent position in pharmaceutical intermediate chemistry due to the inherent biological activity associated with indole-containing compounds. The indole nucleus serves as a fundamental scaffold in numerous therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial treatments. The specific substitution pattern present in this compound, featuring a para-chlorophenyl group at the C3 position, provides unique opportunities for further chemical modifications and structure-activity relationship studies.

Research investigations have demonstrated the importance of indole-2-carboxylate derivatives in drug discovery programs, particularly for developing allosteric modulators of cannabinoid receptors. Structure-activity relationship studies have revealed that the presence of the indole ring system is crucial for maintaining high binding affinity to allosteric sites, although the specific substituents significantly impact the biological activity profile. The 4-chlorophenyl substitution pattern found in this compound represents a validated structural motif that has shown promise in medicinal chemistry applications.

Table 2: Synthetic Applications and Pharmaceutical Relevance

The compound's pharmaceutical significance extends to its role as a versatile synthetic intermediate for accessing more complex indole-based structures. The methyl ester functionality provides a convenient handle for chemical transformations, including hydrolysis to the corresponding carboxylic acid and subsequent amide formation reactions. The 4-chlorophenyl substituent offers additional opportunities for cross-coupling reactions and other synthetic elaborations that can introduce diverse functional groups to enhance biological activity or modify pharmacological properties.

Recent research has highlighted the potential of indole-2-carboxylate derivatives in developing novel therapeutic agents for various disease states. The structural framework present in this compound aligns with known pharmacophore requirements for several biological targets, making it an attractive starting point for medicinal chemistry programs. The compound's synthetic accessibility through established Fischer indole chemistry and related methodologies ensures that it remains a practical and cost-effective intermediate for pharmaceutical development efforts.

Properties

IUPAC Name |

methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-20-16(19)15-14(10-6-8-11(17)9-7-10)12-4-2-3-5-13(12)18-15/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDGXKATXQOICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233184 | |

| Record name | Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134334-35-2 | |

| Record name | Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: One common method to synthesize indole derivatives involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole core.

Palladium-Catalyzed Cross-Coupling: Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 4-chlorophenyl group onto the indole ring.

Industrial Production Methods: Industrial production of methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate may involve large-scale Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methyl ester group.

Reduction: Reduction reactions may target the carbonyl group of the ester, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Oxidation: Products may include carboxylic acids or N-oxides.

Reduction: Alcohol derivatives of the ester group.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry:

Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Substituent Positioning and Dihedral Angles

The spatial arrangement of substituents significantly impacts molecular conformation and packing. Below is a comparison of dihedral angles between the indole ring and attached aromatic groups in structurally related compounds:

However, trends from analogous compounds suggest that substituents at position 1 (e.g., 4-methylphenyl) increase steric hindrance, leading to larger dihedral angles (~86.97°) compared to smaller groups like methoxy or bromophenyl (~58°). The absence of a position-1 substituent in the target compound may result in a more planar conformation, enhancing π-π stacking interactions.

Electronic and Steric Effects

- This contrasts with 3-cyano substituents in compared compounds, which are stronger EWGs and may enhance reactivity in nucleophilic environments .

- Steric Effects: The methyl ester at position 2 is bulkier than a cyano or methyl group, likely influencing crystal packing and solubility. For example, in 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, the benzyl group at position 2 contributes to steric clashes, necessitating larger dihedral angles for stability .

Intermolecular Interactions and Crystal Packing

Key non-covalent interactions observed in indole derivatives include:

The chlorine atom in the target compound may participate in Cl···π interactions analogous to those reported in , where such interactions link molecules into columns. The methyl ester’s carbonyl oxygen could act as a hydrogen-bond acceptor, similar to the nitrile group in 3-cyano-substituted indoles .

Biological Activity

Methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound features an indole core, which is known for its role in various biological systems. The presence of a chlorophenyl substituent enhances its pharmacological potential. The compound is primarily studied for its anti-inflammatory , anticancer , and antimicrobial properties, making it a candidate for further pharmaceutical development.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking.

- HDAC Inhibition : Recent studies have identified derivatives of this compound as potent histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy by altering gene expression .

- Integrase Inhibition : Structural modifications have shown that certain derivatives can inhibit HIV-1 integrase, indicating potential antiviral applications .

Pharmacological Studies

Numerous studies have evaluated the pharmacological effects of this compound and its derivatives. Below are key findings from recent research:

Case Studies

- Anticancer Activity : A study synthesized a series of indole derivatives based on this compound, demonstrating significant antiproliferative effects against various cancer cell lines, with IC50 values lower than traditional chemotherapeutics like doxorubicin .

- Antiviral Potential : Research focusing on HIV-1 integrase inhibitors revealed that specific modifications to the indole structure significantly increased antiviral potency, showcasing the compound's potential in treating viral infections .

- Anti-inflammatory Properties : Investigations into the anti-inflammatory effects highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

Q & A

Q. What are effective synthetic routes for methyl 3-(4-chlorophenyl)-1H-indole-2-carboxylate?

Methodological Answer:

- Microwave-Assisted Pd-Catalyzed Heterocyclization : This method offers rapid reaction times and improved yields. For example, ethyl 3-((4-chlorophenyl)amino)but-2-enoate derivatives can be synthesized via Pd-catalyzed coupling, followed by saponification and cyclization under microwave irradiation .

- Fragment Coupling : Analogous indole derivatives (e.g., 1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid) are synthesized by coupling ethyl 1-(3-hydroxypropyl)-1H-indole-2-carboxylate with substituted phenols, followed by purification via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., >98% purity @215 nm) to assess purity .

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via and NMR. For example, key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ ~171 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS, e.g., [M+H] peaks at m/z = 344.1 for analogous indole derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles or intermolecular interactions?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Resolve structural ambiguities by comparing torsion angles and bond lengths. For example, in similar indole derivatives, the dihedral angle between the indole and substituted phenyl rings ranges from 58.4° to 86.97°, influenced by steric and electronic effects .

- Hydrogen Bonding Analysis : Weak intermolecular interactions (e.g., C–H···N or C–H···π) can stabilize crystal packing. For instance, nitrile groups act as hydrogen-bond acceptors, forming dimers .

Q. What computational methods are suitable for predicting electronic properties or reaction pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. DFT studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate reveal charge distribution patterns critical for electrophilic substitution .

- Molecular Dynamics (MD) Simulations : Model solvation effects or ligand-protein interactions, particularly for bioactive derivatives .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled across studies?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, - correlations can distinguish between indole C-3 and C-2 substituents .

- Solvent and Temperature Effects : Replicate experimental conditions (e.g., DMSO-d vs. CDCl) to verify shifts. Variations in dihedral angles due to solvent polarity can alter chemical environments .

Key Challenges & Recommendations

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to resolve racemic mixtures, as seen in methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate synthesis .

- Environmental Hazard Mitigation : Follow P501 guidelines for waste disposal (e.g., incineration with scrubbing for halogenated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.